molecular formula C12H17N B14408062 N-(cyclopentylmethyl)aniline CAS No. 84257-36-3

N-(cyclopentylmethyl)aniline

Cat. No.: B14408062
CAS No.: 84257-36-3
M. Wt: 175.27 g/mol
InChI Key: OERNHCNDKNMNHM-UHFFFAOYSA-N
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Description

N-(Cyclopentylmethyl)aniline is a secondary amine characterized by an aniline moiety substituted with a cyclopentylmethyl group on the nitrogen atom. Its molecular formula is C₁₂H₁₇N, and it is synthesized via two primary methods:

  • HATU-Mediated Coupling: A reaction between 4-(3-pyridyl)aniline and cyclopentylmethyl derivatives using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in dichloromethane (DCM), yielding an 88% isolated product .
  • Catalytic Tandem Reactions: Utilizing bifunctional metal-organic frameworks (MOFs) under 50 bar H₂ at 90°C, achieving >90% yield via tandem reductive amination and hydroaminomethylation .

Structural confirmation is provided by ¹H NMR (δ 8.85 ppm for pyridyl protons, CDCl₃ solvent) . The compound is notable for its applications in pharmaceutical synthesis, particularly as a precursor for noncovalent protease inhibitors targeting viral pathogens .

Properties

CAS No.

84257-36-3

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

N-(cyclopentylmethyl)aniline

InChI

InChI=1S/C12H17N/c1-2-8-12(9-3-1)13-10-11-6-4-5-7-11/h1-3,8-9,11,13H,4-7,10H2

InChI Key

OERNHCNDKNMNHM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CNC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Direct Alkylation: One common method to synthesize N-(cyclopentylmethyl)aniline is through the direct alkylation of aniline with cyclopentylmethyl halides under basic conditions.

    Reductive Amination: Another method involves the reductive amination of cyclopentanone with aniline in the presence of a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Industrial Production Methods: Industrial production of this compound may involve large-scale versions of the above synthetic routes, often optimized for cost, yield, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: H2O2, KMnO4

    Reduction: LiAlH4, NaBH4

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3), sulfonating agents (SO3)

Major Products:

    Oxidation: N-oxides, quinone derivatives

    Reduction: Secondary amines

    Substitution: Halogenated, nitrated, and sulfonated aniline derivatives

Scientific Research Applications

Chemistry: N-(cyclopentylmethyl)aniline is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology: In biological research, this compound can be used to study the effects of amine derivatives on biological systems. It may serve as a model compound for understanding the behavior of similar amines in biological environments .

Medicine: this compound and its derivatives may have potential therapeutic applications. Research is ongoing to explore its efficacy as a drug candidate for various medical conditions .

Industry: In the industrial sector, this compound is used in the production of dyes, polymers, and other specialty chemicals. Its reactivity and stability make it a valuable component in various industrial processes .

Mechanism of Action

The mechanism of action of N-(cyclopentylmethyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

Compound Name Molecular Formula Substituent(s) on N-Atom Key Features
N-(Cyclopentylmethyl)aniline C₁₂H₁₇N Cyclopentylmethyl Bulky aliphatic group; high steric hindrance, used in inhibitor synthesis .
4-Chloro-N-(cyclopropylmethyl)aniline C₁₀H₁₂ClN Cyclopropylmethyl + 4-Cl Smaller strained cyclopropane ring; chloro substituent enhances electrophilicity .
4-Bromo-N-(pyridin-3-ylmethyl)aniline C₁₂H₁₁BrN₂ Pyridylmethyl + 4-Br Aromatic pyridine introduces basicity; bromo group aids in cross-coupling .
N-(4-Methoxybenzyl)aniline C₁₄H₁₅NO 4-Methoxybenzyl Electron-donating methoxy group increases stability; isolated from Maca root .
N,N-Dimethylaniline C₈H₁₁N Two methyl groups Reduced basicity due to N,N-dimethylation; industrial solvent precursor .
N-(2-Hydroxybenzylidene)aniline C₁₃H₁₁NO Schiff base (2-hydroxybenzylidene) Exhibits solvatochromism and keto-enol tautomerism in polar solvents .

Physicochemical Properties

  • Steric Effects :
    • Cyclopentylmethyl and cyclopropylmethyl groups impose significant steric hindrance, affecting reaction kinetics .
    • Pyridylmethyl substituents balance steric bulk with aromatic π-π interactions .
  • Electronic Effects: Methoxy and nitro groups modulate electron density: methoxy donors enhance stability, while nitro withdraw electrons, increasing reactivity . Schiff bases exhibit conjugation-dependent solvatochromism, with absorption shifts up to 30 nm in polar solvents .

Data Tables

Table 2: Substituent Effects on Properties

Substituent Electronic Effect Steric Effect Application Example
Cyclopentylmethyl Neutral High Protease inhibitor synthesis
Pyridylmethyl Basic (π-system) Moderate Coordination chemistry
4-Methoxybenzyl Electron-donating Low Natural product isolation
N,N-Dimethyl Electron-withdrawing Low Industrial solvents

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